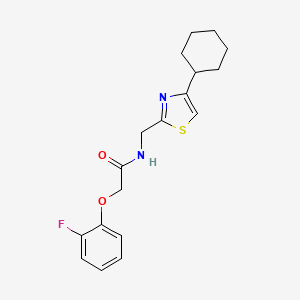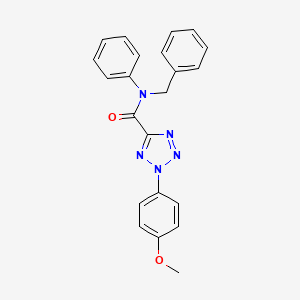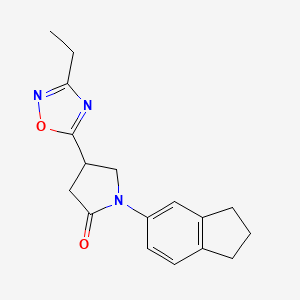
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide, commonly known as CTZ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ is a thiazole derivative that has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.
Scientific Research Applications
Antibacterial and Antifungal Activities
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide and its derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds, through various synthetic pathways, have demonstrated efficacy against a range of pathogenic microorganisms. For instance, novel imines and thiazolidinones derived from related structures have been evaluated for their antimicrobial properties, with findings indicating substantial inhibition against specific bacterial and fungal strains (Fuloria et al., 2009). Similarly, thiazole derivatives have shown promising results as antimicrobial agents, underlining the potential of such compounds in addressing drug-resistant infections (Fuloria & Fuloria, 2014).
Anticancer Properties
The exploration of thiazole derivatives, including N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide, extends into anticancer research. These compounds have been synthesized and assessed for their potential to inhibit cancer cell growth. A notable study demonstrated that 5-methyl-4-phenyl thiazole derivatives exhibited selective cytotoxicity towards human lung adenocarcinoma cells, suggesting their utility as anticancer agents (Evren et al., 2019). Such findings highlight the versatility of thiazole-based compounds in developing novel treatments for various cancers.
Photovoltaic Efficiency and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs, closely related to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide, has unveiled their potential in photovoltaic applications and ligand-protein interactions. These compounds have been shown to possess light harvesting efficiency and non-linear optical activity, making them candidates for dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Furthermore, molecular docking studies have indicated the binding affinity of these analogs with Cyclooxygenase 1 (COX1), providing insights into their therapeutic potential and mechanism of action.
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These complexes exhibit the ability to scavenge free radicals and thus could contribute to the development of new antioxidant therapies (Chkirate et al., 2019). Antioxidants play a crucial role in protecting the body from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases.
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-14-8-4-5-9-16(14)23-11-17(22)20-10-18-21-15(12-24-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMMKUOVEKNFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)



![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578605.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)
![6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)
![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)

![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)
![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)

